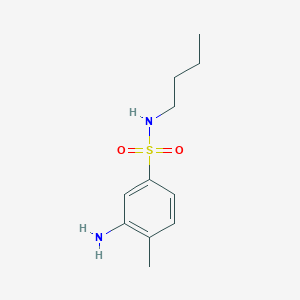

3-amino-N-butyl-4-methylbenzenesulfonamide

Descripción

Historical Evolution and Contemporary Significance of Sulfonamide Scaffolds in Chemical Biology

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgresearchgate.net This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, unveiled that the in vivo metabolic product of Prontosil, sulfanilamide, was responsible for its therapeutic effects. openaccesspub.org This marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and significantly reducing mortality rates from diseases like pneumonia and puerperal fever. wikipedia.org

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to the development of more potent and less toxic sulfonamide drugs. wikipedia.org These "sulfa drugs" became indispensable in medicine, particularly during World War II, for treating bacterial infections in soldiers. openaccesspub.org

In the contemporary scientific landscape, the significance of the sulfonamide scaffold extends far beyond its antibacterial origins. This versatile structural motif is a cornerstone in modern drug discovery, with applications spanning a wide array of therapeutic areas. citedrive.comnih.gov Sulfonamide-containing drugs are now used as diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs (including COX-2 inhibitors), and treatments for glaucoma. nih.govajchem-b.com Their continued relevance is underscored by the numerous FDA-approved drugs containing this moiety, highlighting the enduring importance of sulfonamides in medicinal chemistry. citedrive.comnih.gov The ability of the sulfonamide group to engage in various biological interactions has solidified its status as a "privileged scaffold" in the design of new therapeutic agents. citedrive.com

Fundamental Structural Motifs and Chemical Reactivity of Sulfonamide Derivatives

The characteristic structural motif of a sulfonamide is a sulfonyl group directly attached to an amine group (R-SO₂NR'R''). wikipedia.org This functional group is typically unreactive and crystalline, a property that has historically been utilized for the derivatization and identification of amines. wikipedia.org The core structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon-based side chain (often an aryl group). study.com

The chemical properties and biological activity of sulfonamide derivatives can be extensively modified by altering the substituents on the aromatic ring and the sulfonamide nitrogen. openaccesspub.org For instance, in antibacterial sulfonamides, the presence of a free para-amino group is crucial for their mechanism of action, which involves mimicking para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis. nih.govajchem-b.com

The synthesis of sulfonamides most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgfrontiersrj.com The reactivity of the amine is a key factor in this reaction, with primary amines generally being more reactive than secondary amines. researchgate.net Modern synthetic methodologies have expanded to include transition metal-catalyzed cross-coupling reactions and other efficient protocols to generate diverse sulfonamide libraries. frontiersrj.com

The general structure of a benzenesulfonamide (B165840), the class to which 3-amino-N-butyl-4-methylbenzenesulfonamide belongs, is characterized by a benzene (B151609) ring attached to the sulfonyl group.

Table 1: General Physicochemical Properties of Benzenesulfonamides

| Property | Description |

| Acidity | The hydrogen on the sulfonamide nitrogen is weakly acidic. |

| Polarity | The SO₂ group imparts significant polarity to the molecule. |

| Hydrogen Bonding | The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively. |

| Solubility | Generally, they have low solubility in water, which can be modified by introducing ionizable groups. |

| Stability | The sulfonamide bond is chemically stable and resistant to hydrolysis. |

This table presents generalized properties that can vary based on specific substitutions on the molecule.

Positioning of this compound within Current Sulfonamide Research Paradigms

While specific research on this compound is not extensively documented in publicly available literature, its structural features allow for its positioning within several key areas of modern sulfonamide research. The molecule possesses a benzenesulfonamide core, substituted with an amino group, a methyl group, and an N-butyl group.

Scaffold for Medicinal Chemistry Exploration: The structure of this compound makes it an interesting candidate for synthesis and biological evaluation. The amino group provides a site for further chemical modification, allowing for the creation of a library of related compounds. Such libraries are often screened for a wide range of biological activities, from antimicrobial to anticancer properties. mdpi.com

Potential as an Intermediate in Organic Synthesis: Benzenesulfonamide derivatives are crucial intermediates in the synthesis of more complex molecules, including various pharmaceuticals and dyes. ajchem-b.com The specific substitution pattern of this compound could make it a valuable precursor for targeted synthetic pathways.

Probe for Structure-Activity Relationship (SAR) Studies: The systematic variation of the substituents on the benzene ring and the sulfonamide nitrogen is a cornerstone of drug discovery. mdpi.com Investigating the biological effects of the N-butyl and 4-methyl groups in this specific arrangement could provide valuable data for SAR models, helping to elucidate the structural requirements for activity against various biological targets.

The presence of both hydrophilic (amino) and lipophilic (butyl, methyl, benzene ring) regions suggests that this compound could be explored for its pharmacokinetic properties as part of a drug discovery program. mdpi.com

Overview of Advanced Methodologies Employed in Sulfonamide Investigations

The study of sulfonamides has been significantly enhanced by the development of sophisticated analytical and computational techniques. These methodologies are crucial for the synthesis, characterization, and evaluation of novel sulfonamide derivatives.

Analytical Techniques:

A variety of analytical methods are employed to detect and quantify sulfonamides in different matrices, including environmental and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with mass spectrometry (LC-MS) for highly sensitive and specific analysis. nih.gov Other methods include:

Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative analysis of sulfonamides. slideshare.net

Chromatography: Besides HPLC, techniques like thin-layer chromatography (TLC) and gas chromatography (GC) are also utilized. quora.com

Capillary Electrophoresis: This technique offers high-resolution separation of sulfonamide compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for the structural elucidation of newly synthesized sulfonamide derivatives. nih.gov

Table 2: Advanced Analytical Methods in Sulfonamide Research

| Method | Application |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultra-sensitive detection and quantification of sulfonamide residues in complex samples. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the identification of unknown sulfonamide metabolites and degradation products. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous determination of the chemical structure of novel sulfonamides. nih.gov |

| X-ray Crystallography | Determination of the three-dimensional structure of sulfonamides and their complexes with biological targets. |

This interactive table summarizes key advanced analytical techniques.

Computational Methodologies:

Computer-aided drug design (CADD) has become an integral part of sulfonamide research, accelerating the discovery and optimization of new drug candidates. nih.gov These computational approaches can be broadly categorized as structure-based and ligand-based methods.

Molecular Docking: This technique predicts the preferred orientation of a sulfonamide molecule when bound to a target protein, helping to understand its mechanism of action and binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of sulfonamides and their biological activity, enabling the prediction of the potency of novel compounds.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of sulfonamide molecules, providing insights that complement experimental findings. researchgate.netmdpi.com

These advanced methodologies, from sophisticated analytical instrumentation to powerful computational tools, are driving the continued evolution of sulfonamide chemistry and its applications in science and medicine.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROLIXCWOLRQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 3-Amino-N-butyl-4-methylbenzenesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary strategic disconnections involve the S-N bond of the sulfonamide and the C-N bond of the amino group on the aromatic ring.

Two logical retrosynthetic pathways emerge:

Pathway A: The most direct disconnection is at the sulfonamide S-N bond. This reveals two key synthons: 3-amino-4-methylbenzenesulfonyl chloride and n-butylamine. This is often the most practical and convergent approach. The sulfonyl chloride precursor can be synthesized from a corresponding sulfonic acid or via chlorosulfonylation of an appropriate aromatic precursor.

Pathway B: An alternative strategy involves disconnecting the C-N bond of the aromatic amine. This would suggest a precursor like N-butyl-4-methyl-3-nitrobenzenesulfonamide. The nitro group can then be reduced to the desired amino group in the final step of the synthesis. This pathway is useful if the corresponding nitro-substituted starting material is more accessible or if the free amino group interferes with the sulfonamide bond formation step.

A plausible forward synthesis derived from Pathway B would start with 4-methyl-3-nitrobenzenesulfonyl chloride, which is then reacted with n-butylamine to form N-butyl-4-methyl-3-nitrobenzenesulfonamide. Subsequent reduction of the nitro group, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), would yield the final product.

Contemporary Approaches for Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of this synthesis. While classical methods remain prevalent, modern chemistry has introduced a variety of more efficient, milder, and sustainable alternatives.

Direct and Indirect Sulfonylation Processes

The most traditional and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. scilit.comrsc.org This method is robust and widely applicable.

However, the synthesis of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid or thionyl chloride. researchgate.netnih.gov This has led to the development of indirect sulfonylation processes that bypass the need for isolating sulfonyl chlorides. These methods include:

From Sulfonic Acids: Direct coupling of sulfonic acids or their salts with amines can be achieved using activating agents like triphenylphosphine (B44618) ditriflate. nih.gov

From Thiols: Thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination with reagents like N-chlorosuccinimide (NCS), followed by reaction with an amine in a one-pot procedure. organic-chemistry.org

From Sulfinates: Sodium sulfinates can serve as stable sulfur sources, reacting with nitroarenes in water to form sulfonamides, offering a greener alternative to sulfonyl chlorides. researchgate.net

Metal-Catalyzed and Metal-Free Synthetic Protocols for Sulfonamide Synthesis

Modern organic synthesis has increasingly turned to catalytic methods to improve efficiency and substrate scope.

Metal-Catalyzed Protocols: Various transition metals have been employed to catalyze the formation of the S-N bond.

Palladium: Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides, which can then be aminated. nih.gov

Copper: Copper-catalyzed reactions are common for S-N bond formation. Methods include the aminosulfonylation of aryldiazonium salts using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and N-chloroamines. organic-chemistry.orgjsynthchem.com Copper catalysis is also effective in coupling sodium sulfinates with amines. acs.org

Indium: Indium metal has been shown to be an efficient catalyst for the sulfonylation of amines, including those that are sterically hindered or less nucleophilic. researchgate.netorganic-chemistry.org

| Catalyst | Sulfur Source | Amine Source | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Arylboronic Acids + SO₂Cl₂ | Primary/Secondary Amines | Convergent synthesis, good functional group tolerance. nih.gov |

| Copper (Cu) | Aryldiazonium Salts + DABSO | N-Chloroamines | Mild conditions, utilizes stable SO₂ surrogate. organic-chemistry.orgjsynthchem.com |

| Copper (Cu) | Sodium Sulfinates | Primary/Secondary Amines | Avoids sulfonyl chlorides, often uses aqueous media. acs.org |

| Indium (In) | Sulfonyl Chlorides | Sterically Hindered Amines | Effective for less nucleophilic amines. researchgate.net |

Metal-Free Protocols: Concerns over the cost and toxicity of some metal catalysts have driven the development of metal-free alternatives.

Hypervalent Iodine Reagents: These reagents can promote the oxidative cleavage of an S-N bond in N-hydroxy sulfonamides, which then react with amines. rsc.org They can also be used in the direct synthesis of primary sulfonamides from thiols. rsc.org

Electrochemical Synthesis: Electrochemistry offers a green method for synthesizing sulfonamides directly from arenes, sulfur dioxide, and amines without the need for pre-functionalized starting materials or chemical oxidants. nih.govchemistryworld.com

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the sulfonylation of phenylhydrazines with thiols in environmentally friendly solvents. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes for Sulfonamide Scaffolds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this has manifested in several ways:

Use of Water as a Solvent: Many modern procedures for sulfonamide synthesis have been adapted to use water as the solvent, which is non-toxic and environmentally benign. rsc.orgresearchgate.netsci-hub.se Reactions are often performed under controlled pH, and products can frequently be isolated by simple filtration. rsc.org

Solvent-Free Reactions: Some protocols allow for the solvent-free sulfonylation of amines with sulfonyl chlorides at room temperature, minimizing waste. sci-hub.se

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been used to accelerate reactions and improve yields, often under milder conditions than conventional heating. organic-chemistry.orgresearchgate.net

Sustainable Reagents: The use of stable and less hazardous sulfur sources, such as sodium sulfinates or DABSO, instead of highly reactive sulfonyl chlorides, aligns with green chemistry principles. researchgate.netthieme-connect.com

N-Alkylation and N-Arylation Strategies for Derivatization of Sulfonamide Amine Moieties

Once the sulfonamide scaffold is formed, the nitrogen atom can be further functionalized through N-alkylation or N-arylation. This is a powerful strategy for creating libraries of analogs for structure-activity relationship studies.

N-Alkylation: The N-alkylation of sulfonamides can be achieved through several methods. The classical approach involves reacting the sulfonamide with an alkyl halide in the presence of a base. More advanced, catalytic methods are now preferred:

Borrowing Hydrogen Method: This atom-economical method uses alcohols as alkylating agents. ionike.com A metal catalyst (e.g., based on Iron, Manganese, or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. acs.orgorganic-chemistry.org The sulfonamide then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct. ionike.comacs.org

N-Arylation: The formation of an N-aryl bond with a sulfonamide nitrogen is more challenging but can be achieved using modern cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for N-arylation, though the lower nucleophilicity of sulfonamides compared to amines can be a challenge. princeton.edusemanticscholar.org Recent advances have developed photosensitized nickel catalysis as an efficient alternative for coupling sulfonamides with aryl halides. princeton.edu

Ullmann Condensation: This classical copper-catalyzed reaction can also be used for the N-arylation of sulfonamides, although it often requires harsher conditions than palladium-catalyzed methods.

Transition-Metal-Free Arylation: Methods using o-silylaryl triflates in the presence of a fluoride (B91410) source (like CsF) can generate a benzyne (B1209423) intermediate in situ, which then reacts with the sulfonamide to form the N-arylated product under mild, metal-free conditions. nih.gov

| Transformation | Method | Reagents/Catalysts | Key Features |

|---|---|---|---|

| N-Alkylation | Classical Method | Alkyl Halide, Base | Generates stoichiometric salt waste. |

| Borrowing Hydrogen | Alcohol, Metal Catalyst (Fe, Mn, Ru) | Atom-economical, water is the only byproduct. ionike.comacs.org | |

| N-Arylation | Buchwald-Hartwig | Aryl Halide, Pd or Ni Catalyst, Ligand, Base | Broad scope, milder conditions. princeton.edu |

| Ullmann Condensation | Aryl Halide, Cu Catalyst, Base | Often requires high temperatures. | |

| Benzyne Intermediate | o-Silylaryl Triflate, Fluoride Source | Transition-metal-free, mild conditions. nih.gov |

Regioselectivity and Stereoselectivity Control in the Synthesis of this compound Analogs

Controlling the placement of functional groups on the aromatic ring (regioselectivity) is crucial for synthesizing specific isomers. The starting material, toluene (B28343) (methylbenzene), provides a clear example of directing effects in electrophilic aromatic substitution.

The methyl group (-CH₃) is an ortho-, para-directing and activating group. quora.comwikipedia.org This is due to its electron-donating nature through both induction (+I effect) and hyperconjugation, which stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions more than the meta position. quora.comlibretexts.orglibretexts.org Therefore, electrophilic reactions on toluene, such as nitration or sulfonation, will primarily yield a mixture of ortho and para isomers. libretexts.orgmasterorganicchemistry.com

To synthesize this compound, the key is to introduce functional groups at positions 3 and 4 relative to the methyl group (which is at position 1). A common synthetic route would involve:

Nitration of Toluene: This would produce a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481).

Separation and Sulfonation: The 4-nitrotoluene isomer would be separated and then subjected to chlorosulfonylation. The nitro group is a strong deactivating and meta-directing group. Therefore, the incoming chlorosulfonyl group (-SO₂Cl) will be directed to the position meta to the nitro group, which is ortho to the methyl group (position 2). This would yield 4-methyl-3-nitrobenzenesulfonyl chloride.

Amination and Reduction: This intermediate can then be reacted with n-butylamine and subsequently reduced to give the desired 3-amino-4-methyl isomer with high regiochemical purity.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral analogs were to be synthesized (for example, by using a chiral amine or by introducing a stereocenter on the butyl chain), then stereoselective synthetic methods or chiral resolution techniques would become necessary.

Sophisticated Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) is fundamental for determining the precise molecular weight and elemental composition of a compound. For 3-amino-N-butyl-4-methylbenzenesulfonamide (C₁₁H₁₈N₂O₂S), HRMS would confirm its molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting fragment ions. nsf.govmiamioh.edusigmaaldrich.com In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). sigmaaldrich.comnist.gov The fragmentation pattern provides a "fingerprint" that helps to piece the structure together.

Expected fragmentation pathways for this compound would likely involve cleavages at the sulfonamide bond (S-N), within the N-butyl group, and potentially losses of small neutral molecules from the aromatic ring. Analysis of these fragments confirms the connectivity of the different functional groups. While no specific data exists for the target compound, a hypothetical fragmentation table is presented below to illustrate the expected outcomes.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | Varies | C₄H₉ | Loss of the butyl group |

| [M+H]⁺ | Varies | SO₂ | Loss of sulfur dioxide |

Traveling-Wave Ion Mobility Spectrometry (TWIMS) for Isomer Differentiation and Gas-Phase Conformations

Traveling-wave ion mobility spectrometry (TWIMS) separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nist.govdocumentsdelivered.comnih.gov This technique is particularly useful for separating isomeric compounds that are indistinguishable by mass spectrometry alone. nist.govdocumentsdelivered.com For this compound, TWIMS could be used to separate it from other structural isomers and to provide information about its gas-phase conformation. More compact conformations travel through the ion mobility cell faster than more extended ones. nist.gov This allows researchers to measure an ion's rotationally averaged collision cross-section (CCS), a physical parameter that reflects its three-dimensional shape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment of individual atoms and their connectivity.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Probing Connectivity and Spatial Relationships

A suite of 2D NMR experiments is essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and mapping the molecular architecture.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This would reveal the spin systems within the butyl chain and the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the butyl group to the sulfonamide nitrogen and the sulfonamide group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's preferred conformation and the spatial relationship between, for instance, the N-butyl group and the aromatic ring protons.

Hypothetical ¹H and ¹³C NMR Data Assignments for this compound

| Position | Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC/COSY Correlations |

|---|---|---|---|---|

| Aromatic Ring | H-2 | ~7.5 | ~128 | Correlates with H-6 |

| Aromatic Ring | H-5 | ~6.8 | ~115 | Correlates with H-6, 4-CH₃ |

| Aromatic Ring | H-6 | ~7.0 | ~118 | Correlates with H-2, H-5 |

| Aromatic Ring | 4-CH₃ | ~2.3 | ~20 | Correlates with C-3, C-4, C-5 |

| N-Butyl | N-CH₂ | ~3.0 | ~45 | Correlates with adjacent CH₂ |

| N-Butyl | CH₂ | ~1.5 | ~30 | Correlates with N-CH₂, terminal CH₃ |

| N-Butyl | CH₂ | ~1.3 | ~20 | Correlates with adjacent CH₂, terminal CH₃ |

X-ray Crystallography for Definitive Three-Dimensional Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all atomic connections.

Conformation: The exact solid-state shape of the molecule, including the torsion angles of the butyl chain and the orientation of the sulfonamide group relative to the aromatic ring.

Intermolecular interactions: The specific hydrogen bonds, π-π stacking, or van der Waals forces that govern how the molecules pack together to form the crystal lattice. For sulfonamides, N-H···O hydrogen bonds are common and would likely be a key feature in the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds and functional groups.

FT-IR Spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the key functional groups—the primary amine (-NH₂), the sulfonamide (-SO₂NH-), the N-butyl group, and the substituted benzene (B151609) ring—exhibit distinct absorption bands. The primary amino group typically shows a pair of N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The sulfonamide group is characterized by strong, asymmetric and symmetric stretching vibrations of the S=O bonds, generally observed in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. ripublication.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups are found just below 3000 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often prominent in the Raman spectrum, providing insights into the substitution pattern. The S=O stretching vibrations of the sulfonamide group are also Raman active. The N-S stretching vibration for sulfonamide derivatives is typically observed in the 935-875 cm⁻¹ range, while scissoring vibrations of the SO₂ group can be found between 600-520 cm⁻¹. researchgate.net

By combining FT-IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be constructed, allowing for unambiguous confirmation of its molecular structure and the identification of its key functional components.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | 3500 - 3300 |

| N-H Scissoring | 1650 - 1580 | Weak | |

| Sulfonamide (-SO₂N-) | S=O Asymmetric Stretch | 1350 - 1300 | 1350 - 1300 |

| S=O Symmetric Stretch | 1160 - 1150 | 1160 - 1150 | |

| S-N Stretch | 950 - 850 | 950 - 850 | |

| SO₂ Scissoring | 600 - 520 | 600 - 520 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | 1600 - 1450 | |

| Alkyl (Butyl, Methyl) | C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| CH₂/CH₃ Bending | 1470 - 1370 | 1470 - 1370 |

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Impurity Profiling in Complex Mixtures

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the purity assessment and impurity profiling of pharmaceutical compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds. A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate the target compound from its impurities. The separation is typically achieved on a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization.

Coupling the LC system to a mass spectrometer, particularly with a soft ionization source like electrospray ionization (ESI), allows for the detection and identification of the parent compound and any co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the ions, yielding structural information that is crucial for the definitive identification of process-related impurities or degradation products. nih.govenovatia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct GC-MS analysis may be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor chromatographic performance and thermal degradation in the GC inlet. nih.govresearchgate.net

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.net For instance, the amino and sulfonamide groups can be acylated or silylated prior to analysis. Once a suitable method is developed, GC-MS is highly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

The strategic application of both LC-MS and GC-MS provides a comprehensive approach to ensuring the purity and quality of this compound, by creating a detailed profile of both volatile and non-volatile impurities.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Collision Energy | Optimized for characteristic fragments |

| Product Ions (m/z) | Fragments corresponding to loss of butyl group, SO₂, etc. |

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning detailed computational and theoretical modeling studies specifically for the chemical compound This compound . While general computational methodologies are widely applied to the broader class of sulfonamides, specific data and in-depth analyses as requested for this particular molecule have not been found.

General principles of computational chemistry are often applied to sulfonamides to understand their structure-activity relationships. For instance, studies on various sulfonamide derivatives have utilized these theoretical methods to explore their electronic properties, reactivity, and potential as therapeutic agents. However, these findings are not directly transferable to this compound without a dedicated computational study on the molecule itself.

Research on other substituted benzenesulfonamides does provide a framework for how such an analysis would be conducted. For example, studies on related compounds have successfully used DFT to predict stable conformations and electronic structures. Similarly, FMO analysis has been employed to understand the reactivity and charge transfer characteristics within different sulfonamide molecules. MEP maps are commonly used to identify sites susceptible to electrophilic and nucleophilic attack, and NBO analysis helps in understanding intramolecular interactions and charge delocalization.

Furthermore, predictive models for properties like pKa values have been developed for large sets of sulfonamides, demonstrating the utility of computational methods in estimating the physicochemical properties of these compounds. These models often rely on correlating calculated molecular descriptors with experimental data for a series of related molecules.

Computational Chemistry and Theoretical Modeling Investigations

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 3-amino-N-butyl-4-methylbenzenesulfonamide, to a specific protein target.

In a hypothetical docking study, this compound could be docked into the active site of a relevant enzyme, for instance, a carbonic anhydrase or a bacterial dihydrofolate reductase. The results would typically be presented in a table format, detailing the binding affinities (often expressed as a docking score or in kcal/mol) and the key interacting amino acid residues.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -8.2 | His94, His96, His119 | Hydrogen Bond, Pi-Alkyl |

These hypothetical results would suggest the potential inhibitory activity of the compound and provide a basis for understanding its mechanism of action at a molecular level.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and any conformational changes that might occur upon ligand binding.

A typical MD simulation of a this compound-protein complex would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value would indicate a stable binding complex.

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for benzenesulfonamide (B165840) derivatives could be developed to predict the activity of new, unsynthesized compounds, including variations of this compound.

To build a QSAR model, a dataset of benzenesulfonamide compounds with known biological activities would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a predictive model.

Hypothetical QSAR Model Equation pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This hypothetical equation would allow for the prediction of the biological activity (pIC50) of new benzenesulfonamide derivatives based on their calculated descriptors.

The insights gained from molecular docking, MD simulations, and QSAR modeling can be integrated into a rational molecular design strategy. This approach aims to systematically modify the chemical structure of a lead compound, such as this compound, to improve its potency, selectivity, and pharmacokinetic properties.

For example, if docking studies revealed a specific hydrophobic pocket in the target's active site, the butyl group of this compound could be computationally modified to better fit this pocket, potentially leading to a more potent inhibitor. Similarly, QSAR models could guide the selection of substituents on the benzene (B151609) ring to enhance biological activity. This iterative process of computational design, followed by synthesis and biological testing, is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Alkyl Chain Length and Branching (e.g., N-butyl group) on Molecular Recognition

The N-butyl group attached to the sulfonamide nitrogen plays a significant role in the molecule's interaction with its target, primarily through hydrophobic interactions. The length and branching of the N-alkyl substituent can profoundly affect the potency and selectivity of benzenesulfonamide (B165840) derivatives.

Generally, increasing the alkyl chain length can enhance binding affinity up to a certain point by accessing and occupying hydrophobic pockets within the target's binding site. rsc.org For instance, in a series of N-alkyl-3-benzylimidazolium salts, variations in the alkyl chain length were shown to influence the compound's physical properties and intermolecular interactions. researchgate.net The linear four-carbon chain of the N-butyl group provides a degree of conformational flexibility, allowing it to adapt to the shape of the binding pocket. However, excessively long or bulky chains can introduce steric hindrance, leading to a decrease in activity.

The table below illustrates how variations in N-substitution can impact the biological activity of sulfonamide-based compounds in different contexts.

| Compound Series | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Nitazene Analogues (Opioids) | Ethoxy | Most potent analogue in the series (EC50 = 30 pM) | nih.gov |

| Nitazene Analogues (Opioids) | Butoxy | Less potent than ethoxy analogue | nih.gov |

| Alkylsulfonates binding to Pillar ontosight.aiarene | Propyl | Moderate binding constant | researchgate.net |

| Alkylsulfonates binding to Pillar ontosight.aiarene | Hexyl | Higher binding constant due to increased hydrophobic effect | researchgate.net |

This table presents data from various compound series to illustrate the general principle of how N-alkyl chain length can influence biological activity and binding. The specific effects can vary greatly depending on the target.

Impact of Amino (3-amino) and Methyl (4-methyl) Substitutions on Benzenesulfonamide Core Activity and Selectivity

The substituents on the benzene (B151609) ring are critical for fine-tuning the electronic properties and interaction profile of the molecule. The positions and nature of these groups dictate the orientation of the molecule within the binding site and can introduce new points of interaction.

The 3-amino (-NH₂) group is an electron-donating group that can increase the electron density of the aromatic ring. mdpi.com Its primary contribution to binding is likely through the formation of hydrogen bonds with specific amino acid residues in the target protein. Studies on related compounds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, have shown that modifications at this position significantly affect affinity for various enzyme isoforms. mdpi.comresearchgate.netontosight.ai The placement at the meta-position (position 3) directs its interactions towards a different region of the binding site compared to the more commonly studied para-substituted (position 4) sulfonamides.

The 4-methyl (-CH₃) group is a small, lipophilic, and electron-donating group. nih.gov Its presence at the para-position can influence activity in several ways. It can engage in hydrophobic or van der Waals interactions within a corresponding sub-pocket of the binding site. In SAR studies of other benzenesulfonamide series, the introduction of a 4-methyl group has been shown to be comparable to or better than other electron-donating groups like 4-methoxy for inhibitory activity. nih.gov The methyl group's impact is highly context-dependent; while it can enhance potency by fitting into a specific hydrophobic pocket, it could also cause a steric clash if the pocket is too small.

The following table summarizes the effects of ring substitutions on the activity of various benzenesulfonamide derivatives.

| Compound Series | Ring Substituent | Effect on Activity (IC50) | Reference |

|---|---|---|---|

| Keap1-Nrf2 PPI Inhibitors | 4-Methyl | 0.45 µM | nih.gov |

| Keap1-Nrf2 PPI Inhibitors | 4-Methoxy | 0.79 µM | nih.gov |

| Keap1-Nrf2 PPI Inhibitors | 4-Fluoro (electron-withdrawing) | Less potent (3-fold lower than 4-methoxy) | nih.gov |

| Pazopanib Analogue (VEGFR-2 inhibitor) | 5-Amino-2-methylbenzenesulfonamide moiety | Contributes to inhibitory effect | wikipedia.org |

This table demonstrates how different substituents on the benzene ring can modulate the inhibitory potency of benzenesulfonamide compounds against their targets.

Role of the Sulfonamide Moiety (–SO₂NH–) as a Key Pharmacophore in Ligand-Receptor Binding

The sulfonamide moiety is a cornerstone of medicinal chemistry and a well-established pharmacophore. Its importance stems from its unique structural and electronic properties. The group is geometrically tetrahedral and features a polarized S-N bond. The two oxygen atoms act as strong hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor.

In many classes of enzyme inhibitors, particularly carbonic anhydrases and kinases, the sulfonamide group serves as a crucial "zinc-binding group" (ZBG). rsc.org The nitrogen atom coordinates with the zinc ion (Zn²⁺) present in the enzyme's active site, a fundamental interaction for potent inhibition. rsc.org Even in targets lacking a metal ion, the sulfonamide's ability to engage in a network of hydrogen bonds with backbone amides or side-chain residues of the protein makes it a highly effective anchor for ligand binding.

Bioisosteric Replacement Strategies and Molecular Editing Applied to Sulfonamide Scaffolds

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. The sulfonamide group, while often essential for activity, can sometimes be associated with undesirable properties. Therefore, identifying viable bioisosteres is an active area of research.

Potential bioisosteres for the sulfonamide moiety include:

N-Acylsulfonamides: These maintain structural similarity but have altered physicochemical properties.

Sulfoximines and Sulfonimidamides: These are aza-analogues of sulfones and sulfonamides that offer different three-dimensional geometries and hydrogen-bonding patterns.

Heterocyclic rings: Rings such as tetrazoles can mimic the acidic nature and hydrogen bonding capacity of the sulfonamide NH group. nih.gov

These replacements can lead to significant changes in a molecule's properties. For example, replacing an acetate (B1210297) group with a tetrazole in one series of inhibitors resulted in an 8-fold reduction in potency, demonstrating that the success of bioisosteric replacement is highly dependent on the specific molecular context and target interactions. nih.gov

Pharmacophore Modeling and Ligand-Based Design for Modulating Target Specificity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) necessary for a molecule to exert a specific biological activity. mdpi.comslideshare.net This approach is instrumental in designing new molecules, like derivatives of 3-amino-N-butyl-4-methylbenzenesulfonamide, with enhanced specificity for their intended target.

There are two main approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and abstracting the common chemical features that are essential for their activity. nih.govdergipark.org.tr

Structure-Based Modeling: When the target's structure is available, a pharmacophore model can be generated by analyzing the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between a known ligand and the amino acid residues in the binding site. nih.govnih.gov

By generating a pharmacophore model for a specific target, researchers can virtually screen large chemical libraries to identify new compounds that fit the model and are likely to be active. Furthermore, this model can guide the modification of the this compound scaffold, suggesting where to add, remove, or modify functional groups to improve interactions with the target and enhance selectivity over off-target proteins. nih.gov

Mechanistic Investigations of Biological Target Modulation

Enzyme Inhibition Kinetics and Mechanistic Pathways

Detailed studies on the enzyme inhibition kinetics and mechanistic pathways of 3-amino-N-butyl-4-methylbenzenesulfonamide are not extensively available in the public domain. However, based on the general behavior of sulfonamide-based inhibitors, a theoretical framework for its potential interactions can be discussed.

Determination of Inhibition Constants and Kinetic Parameters (e.g., Kᵢ, IC₅₀)

Specific inhibition constants such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) for this compound have not been reported in publicly accessible scientific literature. The determination of these parameters would require experimental assays with a purified target enzyme. In such assays, the concentration of the inhibitor (this compound) required to reduce the enzyme's activity by 50% (IC₅₀) would be measured. The Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex, would be subsequently calculated from the IC₅₀ value, often using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.

Interactive Data Table: Hypothetical Inhibition Parameters

| Parameter | Value | Method of Determination | Target Enzyme |

| IC₅₀ | Data not available | Enzyme activity assay | Not specified |

| Kᵢ | Data not available | Calculated from IC₅₀ | Not specified |

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mixed-Type)

The precise mechanism of inhibition for this compound has not been elucidated. To determine the inhibition mechanism, kinetic studies involving varying concentrations of both the substrate and the inhibitor would be necessary. By analyzing the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, the nature of inhibition could be identified.

Competitive Inhibition: If this compound binds to the same active site as the natural substrate, it would be a competitive inhibitor. This would be characterized by an increase in the apparent Kₘ of the enzyme with no change in the maximum velocity (Vₘₐₓ).

Non-Competitive Inhibition: If the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity regardless of whether the substrate is bound, it would be a non-competitive inhibitor. This is typically characterized by a decrease in Vₘₐₓ with no change in Kₘ.

Mixed-Type Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This would result in changes to both Vₘₐₓ and Kₘ.

Without experimental data, the exact mechanism for this compound remains speculative.

Identification of Key Amino Acid Residues and Substrate-Binding Pockets Involved in Ligand Interaction

The identification of key amino acid residues and the specific substrate-binding pocket that this compound interacts with would require advanced structural biology techniques, such as X-ray crystallography or NMR spectroscopy of the enzyme-inhibitor complex. These methods would provide a three-dimensional structure of the interaction, revealing the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues of the enzyme's active or allosteric site. Computational molecular docking studies could also be employed to predict the binding mode and identify potential interacting residues. As of now, such studies for this compound are not available.

Molecular Basis for Enzyme Selectivity and Off-Target Interactions

The molecular basis for the selectivity of this compound for its potential target enzyme over other enzymes is currently unknown. Selectivity is determined by the specific structural and chemical features of the inhibitor that allow it to bind with high affinity to the target enzyme's binding pocket, while having a low affinity for the binding pockets of other enzymes. The N-butyl group and the specific positioning of the amino and methyl groups on the benzenesulfonamide (B165840) scaffold would play a crucial role in determining its selectivity profile. Investigating off-target interactions would be essential to understand the compound's broader pharmacological profile and potential side effects.

Investigation of Allosteric Modulation and Induced Conformational Changes in Target Proteins

There is no available research on whether this compound acts as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or spectroscopic methods (e.g., circular dichroism) could be used to investigate binding to allosteric sites and any subsequent conformational changes in the target protein.

Role of Metal Coordination in Metalloenzyme Inhibition by Sulfonamides (e.g., Zinc binding in Carbonic Anhydrase)

Many sulfonamides are known to inhibit metalloenzymes, with a classic example being the inhibition of carbonic anhydrases. In these cases, the sulfonamide group (-SO₂NH₂) typically coordinates to the metal ion cofactor (e.g., Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen and one of the oxygen atoms often act as ligands for the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity of the enzyme. While it is plausible that this compound could act as a carbonic anhydrase inhibitor through this mechanism, experimental evidence is required to confirm this and to determine its affinity and selectivity for different carbonic anhydrase isoforms.

Biophysical Characterization of Ligand-Protein Complex Formation and Stability

A comprehensive understanding of the interaction between a ligand and its biological target is fundamental to elucidating its mechanism of action. For this compound, while specific biophysical data on its direct interactions with a protein target are not extensively available in the public domain, the principles and techniques for such characterization are well-established, particularly for the broader class of sulfonamides. This section details the key biophysical methods used to analyze the formation and stability of ligand-protein complexes, using data from related sulfonamide-protein interactions as illustrative examples.

The primary goals of these biophysical investigations are to quantify the binding affinity, understand the thermodynamics and kinetics of the interaction, and visualize the precise molecular contacts that stabilize the complex. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography are cornerstones of this characterization.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.orgnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment. frontiersin.org By titrating the ligand (e.g., a sulfonamide) into a solution containing the target protein, ITC can determine the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). nih.govkhanacademy.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the forces driving the association. khanacademy.org

For instance, studies on various sulfonamide inhibitors binding to carbonic anhydrase (CA) isoforms have demonstrated the utility of ITC. tandfonline.comresearchgate.net The binding of these inhibitors is often an enthalpy-driven process, as indicated by a significant negative ΔH value. nih.gov The dissection of these thermodynamic parameters is crucial for understanding structure-activity relationships. researchgate.net

Illustrative Thermodynamic Data for a Representative Sulfonamide-Protein Interaction via ITC

| Parameter | Value | Unit | Significance |

| Stoichiometry (n) | ~1.0 | - | Indicates a 1:1 binding ratio between the ligand and protein. |

| Dissociation Constant (Kd) | Low µM to nM | M | Measures binding affinity; a lower Kd signifies a stronger interaction. |

| Enthalpy Change (ΔH) | Negative | kcal/mol | A negative value indicates the binding is an exothermic process, often driven by the formation of hydrogen bonds and van der Waals interactions. khanacademy.org |

| Entropy Change (ΔS) | Varies | cal/mol·K | Reflects changes in the system's disorder, including conformational changes and the release of water molecules from the binding interface. khanacademy.org |

| Gibbs Free Energy (ΔG) | Negative | kcal/mol | A negative value indicates a spontaneous binding process. |

This table presents typical data obtained from ITC experiments on sulfonamide-protein interactions and is for illustrative purposes only.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. iss.it

SPR provides valuable kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). researchgate.net The ratio of these rates (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. researchgate.net This kinetic data is vital for drug discovery, as the residence time of a drug on its target (related to kₒff) can be a critical determinant of its efficacy. Studies on small molecule inhibitors, including sulfonamides, binding to their protein targets frequently employ SPR to determine these kinetic parameters. researchgate.netacs.orgbiosensingusa.com

Illustrative Kinetic and Affinity Data for a Representative Sulfonamide-Protein Interaction via SPR

| Parameter | Value Range | Unit | Significance |

| Association Rate (kₐ) | 10³ - 10⁶ | M⁻¹s⁻¹ | Describes the rate at which the ligand-protein complex is formed. |

| Dissociation Rate (kₔ) | 10⁻² - 10⁻⁴ | s⁻¹ | Describes the rate at which the complex breaks apart; a slower rate indicates a more stable complex. |

| Dissociation Constant (Kₔ) | High nM to low µM | M | A measure of affinity derived from the ratio of kinetic rates. |

This table presents typical data obtained from SPR experiments on small molecule-protein interactions and is for illustrative purposes only.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the ligand-protein complex at an atomic level. nih.govnih.gov By determining the crystal structure of a protein with the bound ligand, researchers can precisely visualize the binding mode, the orientation of the ligand in the active site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with metal ions) that stabilize the complex. nih.govrsc.org

For the sulfonamide class of compounds, X-ray crystallography has been instrumental in understanding their binding to metalloenzymes like carbonic anhydrases. nih.govnih.govrsc.org These studies often reveal that the sulfonamide moiety directly coordinates with the zinc ion in the enzyme's active site, while the rest of the molecule forms various interactions with nearby amino acid residues. nih.govrsc.org This detailed structural information is invaluable for the rational design and optimization of more potent and selective inhibitors. acs.org

Illustrative Structural Interaction Data from X-ray Crystallography of a Sulfonamide-Carbonic Anhydrase II Complex

| Interacting Group of Ligand | Interacting Residue/Component of Protein | Type of Interaction |

| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion | Coordination Bond |

| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond |

| Aromatic Ring | Phe131 | Hydrophobic (π-π stacking) Interaction |

| Substituent on Aromatic Ring | Various active site residues | van der Waals contacts, Hydrogen Bonds |

This table illustrates the types of specific molecular interactions that can be identified through X-ray crystallography, based on known sulfonamide-carbonic anhydrase structures. It is for representative purposes only.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-N-butyl-4-methylbenzenesulfonamide, and how can side reactions be minimized?

- The synthesis typically involves sulfonylation of 3-amino-4-methylbenzenesulfonyl chloride with n-butylamine under basic conditions (e.g., NaOH or K₂CO₃). Controlled temperatures (0–5°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the amino group or undesired hydrolysis. Purification via recrystallization (ethanol/water) or column chromatography improves yield .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- 1H/13C NMR spectroscopy identifies proton environments and confirms substitution patterns (e.g., methyl and butyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms sulfonamide (-SO₂NH-) and aromatic amine (-NH₂) functional groups. Purity is assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural validation?

- Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Cross-validate using X-ray crystallography (e.g., SHELXL ) to resolve bond lengths/angles. Tools like PLATON (ADDSYM) check for missed symmetry, while Hirshfeld surface analysis quantifies intermolecular interactions influencing packing .

Q. What strategies improve the accuracy of crystallographic refinement for sulfonamide derivatives like this compound?

- Use SHELX -based refinement with high-resolution data (≤1.0 Å) to model disorder in flexible butyl chains. Apply TWIN/BASF commands for twinned crystals. Validate with CIF check tools (e.g., IUCr’s checkCIF) to flag geometric outliers. Hydrogen bonding networks are critical for stabilizing crystal lattices .

Q. How do solvent polarity and temperature influence the reaction kinetics of sulfonamide derivatization?

- Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitution by stabilizing transition states. Kinetic studies (e.g., UV-Vis monitoring) reveal Arrhenius behavior, with activation energies (Ea) typically 50–80 kJ/mol for sulfonamide formation. Lower temperatures favor selectivity in multi-step reactions .

Q. What mechanistic insights guide the design of this compound as an enzyme inhibitor?

- Sulfonamides often inhibit carbonic anhydrases or proteases via coordination to active-site metal ions (e.g., Zn²⁺). Docking simulations (AutoDock Vina) predict binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~ nM–µM). Mutagenesis studies validate key residues (e.g., Thr199 in human CA-II) .

Q. How can QSAR models optimize the bioactivity of sulfonamide analogs?

- Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and Hammett σ constants. For antimicrobial activity, a ClogP < 3 and electron-withdrawing substituents (e.g., -NO₂) enhance potency. Validate models with leave-one-out cross-validation (LOO-CV) (R² > 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.